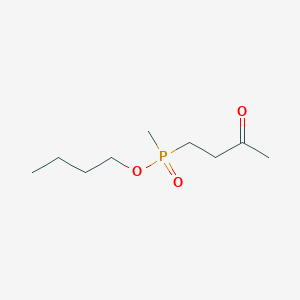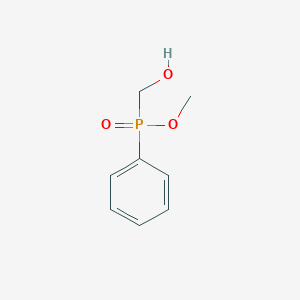
Benzylbis(2-hydroxypropyl)tetradecylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylbis(2-hydroxypropyl)tetradecylammonium chloride is a quaternary ammonium compound with the molecular formula C27H50NO2.Cl. It is commonly used in various industrial and scientific applications due to its surfactant properties and antimicrobial activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzylbis(2-hydroxypropyl)tetradecylammonium chloride typically involves the reaction of benzyl chloride with tetradecylamine, followed by the addition of 2-hydroxypropyl groups. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to specific temperatures. The reaction is monitored to maintain the desired purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzylbis(2-hydroxypropyl)tetradecylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as water or ethanol under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .
Wissenschaftliche Forschungsanwendungen
Benzylbis(2-hydroxypropyl)tetradecylammonium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: The compound’s antimicrobial properties make it useful in biological research for studying the effects of quaternary ammonium compounds on microorganisms.
Medicine: It is explored for its potential use in disinfectants and antiseptics due to its ability to kill bacteria and viruses.
Wirkmechanismus
The mechanism of action of Benzylbis(2-hydroxypropyl)tetradecylammonium chloride involves its interaction with the cell membranes of microorganisms. The compound disrupts the lipid bilayer, leading to cell lysis and death. This antimicrobial activity is primarily due to the positively charged quaternary ammonium group, which interacts with the negatively charged components of the cell membrane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyldodecylbis(2-hydroxypropyl)ammonium chloride: Similar structure but with a shorter alkyl chain.
Benzyltrimethylammonium chloride: Lacks the 2-hydroxypropyl groups and has a simpler structure.
Cetyltrimethylammonium chloride: Contains a longer alkyl chain and is commonly used as a surfactant.
Uniqueness
Benzylbis(2-hydroxypropyl)tetradecylammonium chloride is unique due to its specific combination of a benzyl group, two 2-hydroxypropyl groups, and a tetradecyl chain. This combination provides it with distinct surfactant properties and antimicrobial activity, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
65059-94-1 |
|---|---|
Molekularformel |
C27H50ClNO2 |
Molekulargewicht |
456.1 g/mol |
IUPAC-Name |
benzyl-bis(2-hydroxypropyl)-tetradecylazanium;chloride |
InChI |
InChI=1S/C27H50NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-28(22-25(2)29,23-26(3)30)24-27-19-16-15-17-20-27;/h15-17,19-20,25-26,29-30H,4-14,18,21-24H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KXUWBDGMGUMNIG-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+](CC1=CC=CC=C1)(CC(C)O)CC(C)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


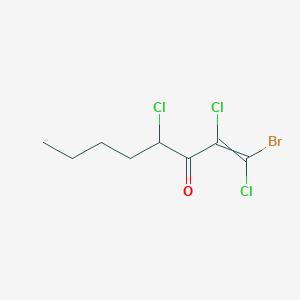

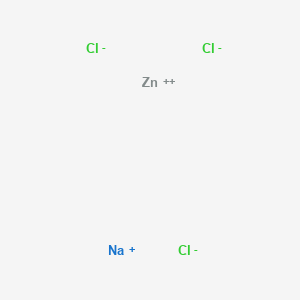
![[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone](/img/structure/B14485535.png)
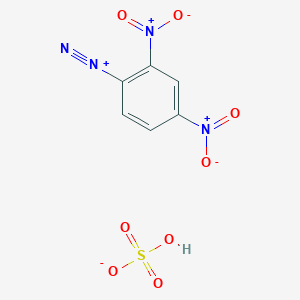
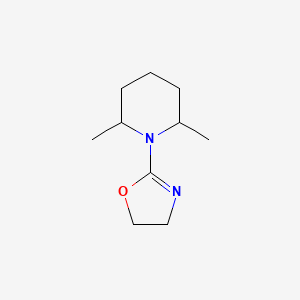
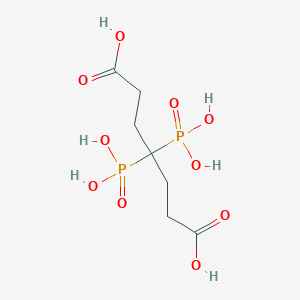

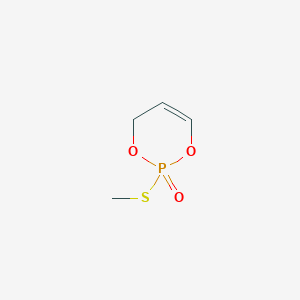
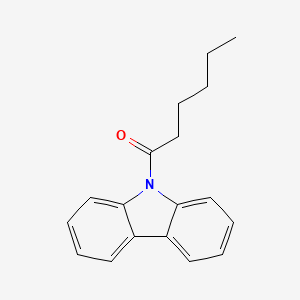
![S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate](/img/structure/B14485578.png)

